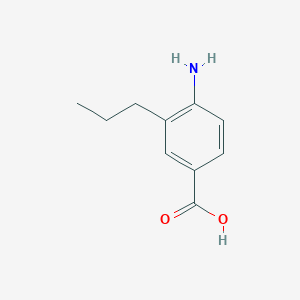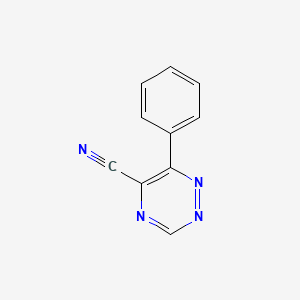
6-Phenyl-1,2,4-triazine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-1,2,4-triazine-5-carbonitrile is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,2,4-triazine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-phenyl-1,3,5-triazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenyl-1,2,4-triazine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The triazine ring can undergo cycloaddition reactions with dienophiles, forming complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Cycloaddition: Dienophiles such as maleic anhydride or ethyl acrylate under thermal or catalytic conditions.
Major Products:
- Substituted triazines with various functional groups.
- Polycyclic compounds with potential applications in materials science and pharmaceuticals .
Applications De Recherche Scientifique
6-Phenyl-1,2,4-triazine-5-carbonitrile has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-Phenyl-1,2,4-triazine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenyl-1,3,5-triazine: Another triazine derivative with three phenyl groups, known for its photophysical properties.
2,4-Diamino-6-phenyl-1,3,5-triazine: A related compound with amino groups, used in various chemical syntheses.
Uniqueness: 6-Phenyl-1,2,4-triazine-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
190711-23-0 |
|---|---|
Formule moléculaire |
C10H6N4 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
6-phenyl-1,2,4-triazine-5-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-6-9-10(14-13-7-12-9)8-4-2-1-3-5-8/h1-5,7H |
Clé InChI |
WSHBFNUXENESLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=CN=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
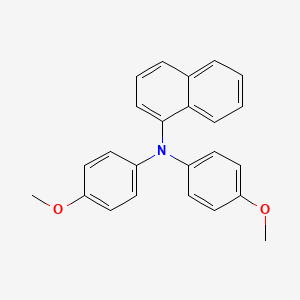
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
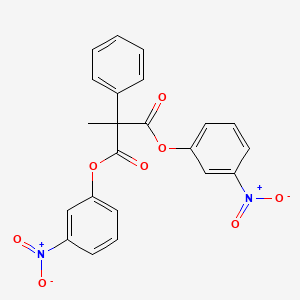
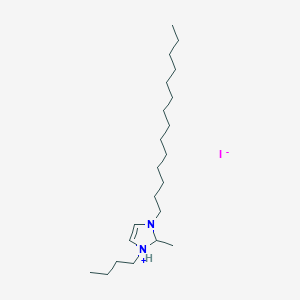
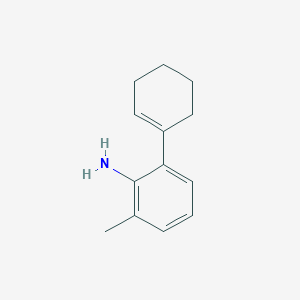
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
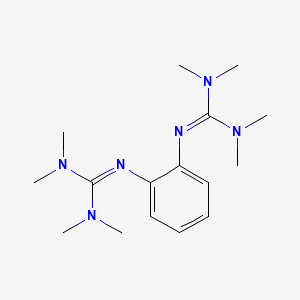
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
